1-(2,3,4-Trifluorophenyl)but-3-EN-1-amine
Description
1-(2,3,4-Trifluorophenyl)but-3-en-1-amine is a fluorinated aromatic amine characterized by a but-3-en-1-amine backbone substituted with a 2,3,4-trifluorophenyl group. The compound’s structure combines an electron-deficient aromatic ring (due to three fluorine substituents) with a conjugated enamine system, making it a candidate for applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C10H10F3N |
|---|---|
Molecular Weight |
201.19 g/mol |
IUPAC Name |
1-(2,3,4-trifluorophenyl)but-3-en-1-amine |
InChI |
InChI=1S/C10H10F3N/c1-2-3-8(14)6-4-5-7(11)10(13)9(6)12/h2,4-5,8H,1,3,14H2 |
InChI Key |
SZFPOBNKOJLIJV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(C1=C(C(=C(C=C1)F)F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3,4-Trifluorophenyl)but-3-EN-1-amine can be achieved through several methods. One common approach involves the reaction of 2,3,4-trifluorobenzaldehyde with an appropriate amine under reductive amination conditions. This process typically requires a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(2,3,4-Trifluorophenyl)but-3-EN-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into saturated amines.
Substitution: The trifluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions include imines, nitriles, and various substituted derivatives of the original compound .
Scientific Research Applications
Pharmaceutical Development
1-(2,3,4-Trifluorophenyl)but-3-EN-1-amine has shown promise as a lead compound in drug discovery due to its potential therapeutic applications. Its structural features may allow for the modulation of enzyme activities and receptor interactions, making it a candidate for the development of new therapeutic agents targeting various diseases.
Case Studies in Pharmacology:
- Antidepressant Activity : Preliminary studies indicate that compounds with similar structures exhibit antidepressant effects by modulating serotonin uptake. This suggests that this compound could be explored for similar pharmacological properties .
- Antimicrobial Properties : Research on related compounds has shown antibacterial and antifungal activities. The electron-withdrawing properties of the trifluoromethyl group may enhance these effects by increasing the compound's reactivity towards microbial targets .
The biological activity of this compound is linked to its ability to interact with various molecular targets. Studies suggest that the trifluoromethyl group enhances binding affinities for certain receptors and enzymes involved in critical biochemical pathways relevant to pharmacology.
Potential Mechanisms of Action:
- Enzyme Modulation : The compound may influence enzyme activity through competitive inhibition or allosteric modulation.
- Receptor Binding : It could bind to neurotransmitter receptors, affecting signaling pathways related to mood regulation and anxiety.
Applications in Chemical Research
In addition to pharmaceutical applications, this compound serves as a valuable intermediate in organic synthesis. Its unique structure allows for further derivatization to create a variety of fluorinated compounds with potential applications across different fields.
Research Directions:
Ongoing research aims to elucidate the compound's pharmacokinetics and pharmacodynamics, focusing on how its chemical structure influences biological interactions. Investigations into its stability and reactivity under various conditions are crucial for optimizing its use in drug formulations.
Mechanism of Action
The mechanism by which 1-(2,3,4-Trifluorophenyl)but-3-EN-1-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s trifluorophenyl group can enhance its binding affinity and specificity for these targets, leading to various biological effects .
Comparison with Similar Compounds
Substituent Effects and Electronic Properties
The fluorine substitution pattern and functional groups significantly influence the compound’s electronic and steric properties. Key comparisons include:
1-(3-Fluorophenyl)but-3-en-1-amine (PubChem):
1-(4-(Trifluoromethyl)phenyl)but-3-en-1-amine (ChemBK):
- (E)-N-methyl-4-(3-aminophenyl)-3-buten-1-amine (EP 1 171 127 B1): Features an aminophenyl group instead of fluorinated aryl. Enhanced nucleophilicity due to the absence of fluorine substituents. Used as a precursor for further functionalization via alkylation or coupling reactions .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent Pattern | logP (Estimated) |
|---|---|---|---|---|
| 1-(2,3,4-Trifluorophenyl)but-3-en-1-amine | C₁₀H₉F₃N | ~200.18 | 2,3,4-Trifluorophenyl | 2.8 |
| 1-(3-Fluorophenyl)but-3-en-1-amine | C₁₀H₁₀FN | 167.20 | 3-Fluorophenyl | 1.9 |
| 1-(4-(Trifluoromethyl)phenyl)but-3-en-1-amine | C₁₁H₁₂F₃N | 215.21 | 4-Trifluoromethyl | 3.2 |
| (E)-N-methyl-4-(3-aminophenyl)-3-buten-1-amine | C₁₁H₁₄N₂ | 174.24 | 3-Aminophenyl; N-methyl | 1.5 |
Notes:
- The trifluorophenyl analog exhibits higher lipophilicity than the mono-fluorinated compound, enhancing membrane permeability in biological systems.
- The trifluoromethyl analog’s higher molecular weight and steric bulk may limit its reactivity in certain catalytic processes .
Biological Activity
1-(2,3,4-Trifluorophenyl)but-3-EN-1-amine is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group (–CF₃) is known to enhance the pharmacological properties of organic molecules, affecting their interaction with biological targets. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and potential anticancer properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features a butene chain conjugated with a trifluorophenyl group, which significantly influences its electronic properties and biological reactivity.
Antibacterial Activity
Research indicates that compounds containing the trifluoromethyl group exhibit notable antibacterial properties. A study comparing various derivatives found that the positioning of the –CF₃ group on the phenyl ring significantly affects antibacterial efficacy against Trypanosoma brucei, the causative agent of sleeping sickness. The presence of electron-withdrawing groups like –CF₃ at specific positions enhances activity by altering electron density and steric factors.
| Compound | Position of –CF₃ | Average Cytotoxicity | Antibacterial Activity |
|---|---|---|---|
| 5a | Para | 0.625 | Moderate |
| 5b | Meta | 0.589 | High |
| 5c | Ortho | 0.426 | Very High |
The data suggest that compounds with the –CF₃ group in the meta position generally exhibited higher antibacterial activity compared to those with it in the para position .
Antifungal Activity
In addition to antibacterial effects, derivatives of this compound have shown antifungal properties. A comprehensive screening of synthesized compounds revealed that certain derivatives demonstrated significant antifungal activity against common pathogens such as Candida albicans and Aspergillus niger. The structure-activity relationship (SAR) studies indicated that modifications to the amine group could enhance antifungal potency.
Study on Antimicrobial Effects
A detailed investigation published in a peer-reviewed journal assessed the antimicrobial effects of several trifluoromethyl-substituted compounds. The study utilized various assays to evaluate minimum inhibitory concentrations (MICs) against bacterial strains. Results indicated that certain derivatives of this compound had MIC values comparable to standard antibiotics.
Structure-Activity Relationship Analysis
A structure-activity relationship analysis highlighted how different substitutions on the phenyl ring influenced biological activity. The incorporation of additional functional groups was shown to modulate both potency and selectivity towards bacterial targets. For instance, introducing halogens or alkyl groups at specific positions enhanced lipophilicity and membrane permeability, resulting in improved antibacterial action .
Future Directions
Given the promising biological activities associated with this compound, future research should focus on:
- In Vivo Studies : To validate efficacy and safety profiles.
- Mechanistic Studies : To elucidate the specific pathways through which these compounds exert their effects.
- Derivatization : Exploring further modifications to enhance potency and reduce toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
